molecular formula C9H11N3O B1629502 1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one CAS No. 689259-31-2

1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one

Cat. No.: B1629502
CAS No.: 689259-31-2
M. Wt: 177.2 g/mol
InChI Key: ULIRNLABVGLNEB-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one is a heterocyclic compound that belongs to the pyridopyrazine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring, with two methyl groups attached at the 1 and 6 positions. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate pyridine and pyrazine derivatives under controlled conditions. For example, a multicomponent reaction involving a pyridine derivative, a pyrazine derivative, and a suitable catalyst can be employed to form the desired compound. The reaction typically requires mild conditions, such as room temperature or slightly elevated temperatures, and can be carried out in solvents like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale multicomponent reactions using automated reactors. The use of non-hazardous solvents and environmentally friendly catalysts is preferred to ensure safety and sustainability. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; reactions often performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1,6-dimethyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-6-3-4-7-9(10-6)11-8(13)5-12(7)2/h3-4H,5H2,1-2H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIRNLABVGLNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)N(CC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620313
Record name 1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689259-31-2
Record name 1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one
Reactant of Route 2
1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one
Reactant of Route 3
1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one
Reactant of Route 4
1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one
Reactant of Route 5
1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one
Reactant of Route 6
1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one

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